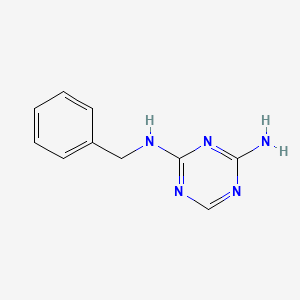

N2-Benzyl-1,3,5-triazine-2,4-diamine

Beschreibung

Significance of 1,3,5-Triazine (B166579) Scaffolds in Heterocyclic Chemistry

The 1,3,5-triazine, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, is a versatile and highly significant scaffold in organic and medicinal chemistry. nih.govbenthamdirect.com Its structural rigidity, potential for multi-point functionalization, and unique electronic properties make it an attractive core for constructing complex molecular architectures. researchgate.net The nitrogen atoms in the triazine ring influence its electron density, rendering it a weak base with a lower resonance energy compared to benzene (B151609), which favors nucleophilic substitution reactions. nih.govbenthamdirect.com

This reactivity profile has enabled the synthesis of a vast library of triazine derivatives with diverse applications. benthamdirect.com Historically, 1,3,5-triazine derivatives have been utilized in analytical chemistry as complexing agents, in electrochemistry, and as components of pesticides and herbicides. researchgate.netbenthamdirect.com In more recent years, their utility has expanded dramatically. They serve as templates in crystal engineering, scaffolds in combinatorial chemistry for the discovery of new therapeutic agents, and as building blocks for peptidomimetics. researchgate.netbenthamdirect.com The accessibility of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as an inexpensive and selectively derivatizable precursor has further fueled the widespread use of this scaffold. researchgate.net

The inherent biological relevance of the 1,3,5-triazine nucleus is a major driver of its prominence. Numerous synthetic derivatives have been investigated and found to exhibit a broad spectrum of biological activities. nih.govbenthamdirect.com

Rationale for Academic Research Focus on N2-Benzyl-1,3,5-triazine-2,4-diamine Derivatives

The academic interest in this compound and its derivatives stems from the broader recognition of the 1,3,5-triazine scaffold's potential in medicinal chemistry. nih.gov Specifically, the N2,6-substituted 1,3,5-triazine-2,4-diamine (B193344) framework, to which this compound belongs, has attracted considerable attention for the development of bioactive molecules. nih.govresearchgate.net This specific substitution pattern offers two points of diversity, allowing for the fine-tuning of molecular properties to target various biological entities like enzymes, receptors, and nucleic acids. nih.govresearchgate.net

The benzyl (B1604629) group at the N2 position introduces a key structural motif. This phenylmethyl substituent can engage in various non-covalent interactions, which is a critical aspect of molecular recognition in biological systems. Research into derivatives often involves modifying both the benzyl group and the substituents at other positions on the triazine ring to explore structure-activity relationships (SAR). For instance, studies on 6,N2-diaryl-1,3,5-triazine-2,4-diamines have demonstrated promising antiproliferative properties against cancer cell lines. nih.gov The systematic synthesis and screening of libraries of such compounds allow researchers to identify key structural features responsible for their biological effects. nih.gov

The rationale is further supported by the potential of these compounds to exhibit a range of therapeutic applications, including in cancer, inflammation, and central nervous system (CNS) disorders. nih.govresearchgate.net The exploration of this compound derivatives is therefore a logical progression in the quest to develop novel and effective therapeutic agents.

Scope and Objectives of Scholarly Inquiry

The primary objective of scholarly inquiry into this compound and its analogues is the systematic investigation of their chemical and biological properties. This encompasses several key areas:

Synthesis and Characterization: A fundamental objective is the development of efficient and versatile synthetic methodologies. This includes one-pot, microwave-assisted methods to generate libraries of related compounds for screening. nih.gov Detailed characterization of these new chemical entities using techniques such as NMR spectroscopy and X-ray crystallography is crucial to confirm their structure. rsc.orgresearchgate.netmdpi.com

Exploration of Biological Activity: A significant portion of the research is dedicated to evaluating the biological potential of these compounds. This involves screening against a variety of biological targets. For example, studies have focused on the antiproliferative activity of 6,N2-diaryl-1,3,5-triazine-2,4-diamines against breast cancer cell lines. nih.gov The selectivity of these compounds for cancer cells over non-cancerous cells is also a critical aspect of these investigations. nih.gov

Structure-Activity Relationship (SAR) Studies: A key goal is to understand how modifications to the chemical structure of this compound derivatives affect their biological activity. By systematically altering substituents on the triazine ring and the benzyl moiety, researchers can identify the structural requirements for optimal activity. nih.gov

Computational Modeling: To rationalize experimental findings and guide the design of more potent compounds, computational studies are often employed. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are used to build predictive models for the biological activity of these compounds. nih.gov Molecular docking studies can also provide insights into the potential binding modes of these molecules with their biological targets. mdpi.com

The overarching scope is to leverage the versatile 1,3,5-triazine scaffold to develop novel molecules with specific and potent biological activities, contributing to the broader field of drug discovery and development.

Research Findings on Substituted 1,3,5-Triazine-2,4-Diamine Derivatives

The following table summarizes findings from studies on various derivatives of the 1,3,5-triazine-2,4-diamine scaffold, highlighting their investigated biological activities.

| Compound Series | Investigated Biological Activity | Key Findings |

| 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | Antiproliferative (Breast Cancer) | Several compounds showed significant growth inhibition of triple-negative MDA-MB231 breast cancer cells, with selectivity against non-cancerous MCF-10A cells. nih.gov |

| 1,3,5-Triazine derivatives with piperazine (B1678402) structures | Anti-Potato Virus Y (PVY) | Some synthesized compounds exhibited potent curative, protective, and inactivation activities against PVY, comparable or superior to control agents. mdpi.com |

| N2,6-Substituted 1,3,5-triazine-2,4-diamines (General Review) | Various (Cancer, Inflammation, CNS disorders) | This scaffold is suitable for targeting a range of enzymes and receptors, including those relevant to cancer and CNS disorders. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-N-benzyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c11-9-13-7-14-10(15-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWIROAZLXEHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193835 | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4086-63-9 | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N2 Benzyl 1,3,5 Triazine 2,4 Diamine and Its Analogues

Conventional Synthetic Routes and Mechanistic Investigations

Conventional synthetic approaches to N2-benzyl-1,3,5-triazine-2,4-diamine and its analogues have laid the groundwork for the development of more advanced methodologies. These routes often involve the sequential construction of the triazine ring from acyclic precursors and have been the subject of mechanistic studies to optimize reaction conditions and yields.

Reactions Involving Dicyandiamide (B1669379) and Nitrile Precursors

A well-established method for the synthesis of 6-substituted-2,4-diamino-1,3,5-triazines involves the reaction of dicyandiamide with various nitriles. researchgate.net This approach is versatile, allowing for the introduction of a wide range of substituents at the 6-position of the triazine ring. The reaction is typically carried out in a high-boiling solvent such as 1-pentanol (B3423595) at elevated temperatures for extended periods. researchgate.net The mechanism of this reaction involves the nucleophilic attack of dicyandiamide on the nitrile carbon, followed by cyclization to form the triazine ring. The use of a base, such as potassium hydroxide, can facilitate the reaction. researchgate.net While effective, this method often requires harsh reaction conditions and long reaction times.

A one-pot synthesis for 2,4-disubstituted-6-substituted 1,3,5-triazines has been developed through the controlled cross-cyclotrimerization of nitriles. This method involves the reaction of a nitrile with triflic anhydride (B1165640) or triflic acid at low temperatures to form a nitrilium salt intermediate. This intermediate then reacts with two equivalents of a different nitrile at a higher temperature to yield the desired triazine. nih.gov The formation of a substituted isoquinoline (B145761) when using benzyl (B1604629) cyanide as the second nitrile provides support for the proposed mechanism. nih.gov

Biguanide-Based Cyclocondensation Reactions

Biguanide (B1667054) and its derivatives are also key precursors for the synthesis of 1,3,5-triazine-2,4-diamines. The cyclocondensation of biguanides with esters is a common strategy to form the triazine ring. For instance, N2,6-diphenyl-1,3,5-triazine-2,4-diamine has been synthesized from the corresponding biguanide precursor and methyl benzoate (B1203000) in refluxing methanol. nih.gov This reaction proceeds via a nucleophilic acyl substitution followed by cyclization and elimination of an alcohol molecule. While this method is effective for certain analogues, it can be limited by the availability of the requisite biguanide precursors.

The synthesis of biguanides themselves can be achieved through various routes, including the fusion of cyanoguanidine and amine hydrochlorides at high temperatures. nih.gov More contemporary methods involve heating amine hydrochlorides with substituted cyanoguanidines in a solvent. nih.gov

Multicomponent Reactions (MCRs) for Triazine Ring Formation

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex molecules, including 1,3,5-triazine (B166579) derivatives. A notable example is the one-pot, microwave-assisted synthesis of a library of 126 compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold. nih.govrsc.org This reaction involves the three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine in the presence of hydrochloric acid. nih.govrsc.org Subsequent treatment with a base promotes a rearrangement of the initially formed dihydrotriazine ring and its dehydrogenative aromatization to yield the final product. nih.gov This approach offers significant advantages in terms of operational simplicity and the ability to generate diverse libraries of compounds for biological screening. nih.gov

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a growing emphasis on the development of more environmentally friendly and efficient synthetic methods. These advanced strategies often utilize alternative energy sources to accelerate reaction rates and reduce waste.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been widely adopted as a green and efficient method for the synthesis of 2,4-diamino-1,3,5-triazines. The reaction of dicyandiamide with nitriles under microwave irradiation significantly reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating. researchgate.netrsc.org This "green" procedure also minimizes the use of solvents and simplifies the work-up process. researchgate.netrsc.org For instance, the synthesis of various 6-substituted-2,4-diamino-1,3,5-triazines has been achieved in good yields by reacting the appropriate nitrile with dicyandiamide under microwave irradiation for 10-15 minutes. researchgate.net

The previously mentioned one-pot multicomponent synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines also benefits from the use of focused microwave irradiation, highlighting its utility in complex transformations. nih.govrsc.org Furthermore, an efficient and environmentally friendly synthesis of 2,4-dimethoxybenzylaminotriazines has been described, involving the reaction of disubstituted triazines with 2,4-dimethoxybenzylamine (B23717) under microwave irradiation in solvent-free conditions. researchgate.net

Below is a table summarizing the microwave-assisted synthesis of various 2,4-diamino-1,3,5-triazine derivatives.

| R-group of Nitrile Precursor | Power (W) | Time (min) | Temperature (°C) | Yield (%) |

| Phenyl | 90 | 10 | 175 | 83 |

| 4-Chlorophenyl | 90 | 10 | 190 | 52 |

| 4-Methoxyphenyl | 90 | 10 | 190 | 96 |

| 2-Furyl | 60 | 10 | 195 | 85 |

Table adapted from data on the microwave-assisted synthesis of 2,4-diamino-1,3,5-triazines. chim.it

Sonochemical Approaches for Enhanced Efficiency

Sonochemistry, the application of ultrasound to chemical reactions, offers another sustainable and efficient route for the synthesis of 1,3,5-triazine derivatives. A sonochemical protocol has been developed for the synthesis of these compounds, with most of the investigated molecules being obtained in over 75% yield in as little as 5 minutes. nih.gov A significant advantage of this method is the use of water as a solvent, further enhancing its green credentials. nih.gov

Notably, the synthesis of N2-benzyl-6-(morpholin-4-yl)-N4-(2-phenylethyl)-1,3,5-triazine-2,4-diamine hydrochloride has been reported using this sonochemical approach, demonstrating its applicability to the synthesis of N-benzyl substituted diaminotriazines. nih.gov This method has been shown to be more versatile than the competing microwave method in certain cases. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of 1,3,5-triazine derivatives, including this compound, has increasingly incorporated principles of green chemistry to enhance efficiency, reduce waste, and improve safety. researchgate.net These methods focus on minimizing the use of hazardous solvents and reagents, lowering energy consumption, and simplifying reaction procedures. mdpi.com

Solvent-Free and Microwave-Assisted Synthesis: A prominent green strategy involves conducting reactions under solvent-free conditions, often accelerated by microwave irradiation. researchgate.netresearchgate.net The reaction of dicyandiamide with nitriles, a common route to 2,4-diamino-1,3,5-triazines, can be performed without a solvent under microwave heating. mdpi.comnih.gov This approach significantly reduces reaction times from hours to minutes and simplifies product purification, thereby minimizing the use of organic solvents. researchgate.netnih.gov For instance, the cyclotrimerization of nitriles to form the triazine ring can be catalyzed by recyclable, silica-supported Lewis acids in the absence of a solvent. researchgate.net Similarly, one-pot, three-component reactions of cyanoguanidine, aromatic aldehydes, and amines under microwave irradiation provide a rapid and efficient route to N2,6-disubstituted-1,3,5-triazine-2,4-diamines. wikipedia.org

Sonochemistry: The use of ultrasound, or sonochemistry, has emerged as another eco-friendly synthetic tool. nih.gov Sonochemical methods can promote the synthesis of 1,3,5-triazine derivatives in aqueous media, eliminating the need for volatile organic solvents. nih.gov Reactions performed under ultrasound can achieve high yields in a matter of minutes, presenting a significant improvement over classical heating methods in terms of energy efficiency and environmental impact. nih.gov Analysis has shown that a sonochemical protocol using water as a solvent can be substantially "greener" than conventional synthesis. nih.gov

Catalytic and Atom-Economic Approaches: Developing catalytic systems that are efficient and reusable is a cornerstone of green chemistry. An acceptorless dehydrogenative one-pot synthesis of triazines from primary alcohols and amidines has been developed using an alumina-supported platinum nanoparticle catalyst (Pt/Al2O3). researchgate.net This method is characterized by its high atom economy, use of readily available starting materials, and the recyclability of the catalyst, making it an environmentally benign system. researchgate.net

Table 1: Green Synthetic Methodologies for 1,3,5-Triazine Derivatives

| Methodology | Key Features | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent-free or reduced solvent | Microwave irradiation (10-30 min) | Rapid reaction, high yields, simple work-up | researchgate.netnih.govwikipedia.org |

| Sonochemistry | Use of ultrasound | Aqueous media, ~5 minutes | Extremely fast, uses water as solvent, energy efficient | nih.gov |

| Catalytic Dehydrogenation | Reusable catalyst | Pt/Al2O3 catalyst, one-pot | High atom economy, recyclable catalyst, minimum byproducts | researchgate.net |

| Solid-Supported Catalysis | Solvent-free cyclotrimerization | Silica-supported Lewis acids, heating | Environmentally benign, recyclable catalysts, no solvent | researchgate.net |

Derivatization Strategies of the this compound Core

The this compound scaffold serves as a versatile template for the development of new chemical entities through various derivatization strategies. These modifications can be targeted at three main positions: the exocyclic amino nitrogen atoms, the benzyl group, and the C6 position of the triazine ring.

Functionalization at Exocyclic Amino Nitrogen Atoms

The exocyclic amino groups of the 2,4-diaminotriazine core, particularly the unsubstituted N4-amino group, are primary sites for functionalization. These nucleophilic nitrogens can react with a range of electrophiles to introduce diverse functionalities. For example, new analogs of nitrogen mustards have been synthesized by introducing dipeptide residues onto the triazine ring. This is achieved by reacting a chloro-substituted triazine intermediate with the amino group of a dipeptide, demonstrating that complex biomolecules can be appended to the core. The synthesis of various 2,4-diamino-1,3,5-triazine derivatives often involves the sequential substitution of cyanuric chloride, where different amines are introduced at the C2 and C4 positions, highlighting the feasibility of creating unsymmetrically substituted diamines.

Substituent Modifications on the Benzyl Moiety

Modifications to the benzyl group are typically achieved by employing substituted benzylamine (B48309) precursors during the initial synthesis of the triazine ring. This approach allows for the introduction of a wide array of functional groups onto the phenyl ring of the benzyl moiety. For example, the synthesis of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide was accomplished using 4-chlorobenzylamine (B54526) in a one-pot Mannich reaction. This demonstrates a straightforward method for incorporating halogen substituents. Similarly, other studies have utilized precursors like 4-fluorobenzyl chloride to introduce different patterns of substitution on the benzyl ring, thereby tuning the electronic and steric properties of the final molecule.

Introduction of Diverse Substituents on the Triazine Ring System

The C6 position of the 2,4-diaminotriazine ring is a key site for introducing structural diversity. Two principal strategies are employed for this purpose.

The first strategy involves building the triazine ring with the desired C6 substituent already in place. This is commonly achieved through condensation reactions. For example, reacting cyanoguanidine with a substituted nitrile (R-CN) directly installs the 'R' group at the C6 position. nih.gov An alternative and widely used method is a three-component reaction between cyanoguanidine, an aldehyde (R-CHO), and an amine. wikipedia.org In this case, the 'R' group from the aldehyde becomes the substituent at C6, allowing for the incorporation of various aryl and heteroaryl groups. wikipedia.org

The second strategy relies on the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a readily available starting material. nih.gov The chlorine atoms on cyanuric chloride exhibit differential reactivity based on temperature, allowing for controlled, stepwise substitution. nih.gov Typically, the first chlorine is substituted at 0 °C, the second at room temperature, and the third at elevated temperatures. nih.gov To synthesize a C6-substituted this compound, one could react cyanuric chloride first with benzylamine, then with ammonia, and finally with a third nucleophile (e.g., morpholine, an aniline, or an alcohol) to displace the last chlorine atom at C6. nih.gov This method provides access to a broad spectrum of derivatives with diverse functional groups at the C6 position.

Table 2: Examples of Substituents Introduced at the C6 Position of the Triazine Ring

| C6 Substituent | Synthetic Precursor/Method | Example Compound Class | Reference |

|---|---|---|---|

| Aryl groups (e.g., phenyl, 3,4,5-trimethoxyphenyl) | Three-component reaction with corresponding aromatic aldehyde | 6-Aryl-N2-benzyl-1,3,5-triazine-2,4-diamines | wikipedia.org |

| Heterocyclic groups (e.g., morpholinyl) | Nucleophilic substitution of a 2,4-diamino-6-chloro-1,3,5-triazine intermediate with morpholine | N2-Benzyl-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamines | nih.gov |

| Substituted amino groups (e.g., 4-phenylpiperazin-1-yl) | Nucleophilic substitution of a chloro-triazine intermediate with the corresponding amine | 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl] derivatives | |

| Alkyl/Aryl groups | Reaction of cyanoguanidine with a corresponding nitrile (R-CN) | 6-Alkyl/Aryl-1,3,5-triazine-2,4-diamines | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of N2 Benzyl 1,3,5 Triazine 2,4 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including N2-Benzyl-1,3,5-triazine-2,4-diamine. Through one- and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, providing deep insight into the molecular framework and its dynamic behavior in solution.

The ¹H and ¹³C NMR spectra of this compound derivatives provide fundamental information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group typically appear in distinct regions. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen atom are expected to resonate as a singlet or a doublet, depending on coupling with the adjacent N-H proton, generally in the range of δ 4.0-4.5 ppm. The aromatic protons of the phenyl ring typically appear as a multiplet between δ 7.2 and 7.5 ppm. Signals corresponding to the amine protons (-NH₂ and -NH-) can be broad and their chemical shifts are highly dependent on solvent and concentration, but are often observed in the δ 5.0-7.0 ppm range.

The ¹³C NMR spectrum provides complementary information. The quaternary carbons of the 1,3,5-triazine (B166579) ring are highly characteristic, appearing significantly downfield in the region of δ 164-170 ppm. rsc.org The methylene carbon of the benzyl group is typically found around δ 45-50 ppm. The aromatic carbons of the phenyl ring resonate in their characteristic region of δ 127-140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Triazine Ring (C2, C4, C6) | - | 164.0 - 170.0 |

| Benzyl -CH₂- | ~4.3 | ~48.0 |

| Benzyl Phenyl (ipso-C) | - | ~139.0 |

| Benzyl Phenyl (ortho, meta, para-C) | 7.2 - 7.5 | 127.0 - 129.0 |

| -NH-Benzyl | Variable (broad) | - |

| -NH₂ | Variable (broad) | - |

To definitively assign the proton and carbon signals and establish the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. sdsu.educolumbia.edu This technique is crucial for unequivocally linking the ¹H signals of the benzyl methylene and phenyl groups to their corresponding ¹³C signals, confirming the assignments made from the 1D spectra. columbia.edu For instance, a cross-peak would be observed between the proton signal at ~4.3 ppm and the carbon signal at ~48.0 ppm, confirming the -CH₂- assignment.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.educolumbia.edu This is particularly powerful for establishing the connectivity between different functional groups. youtube.com Key HMBC correlations for this compound would include:

Correlations from the benzyl methylene protons (~4.3 ppm) to the ipso-carbon of the phenyl ring (~139.0 ppm) and, crucially, to the C2 carbon of the triazine ring (~165.0 ppm). This correlation confirms the attachment of the benzyl group to the triazine core via the nitrogen atom.

Correlations from the N-H proton of the benzylamino group to the benzyl methylene carbon and the triazine C2 carbon.

Correlations from the protons of the free amino group (-NH₂) to the C4/C6 carbons of the triazine ring.

These 2D techniques provide a robust and unambiguous confirmation of the entire molecular structure. nih.gov

Amine-substituted 1,3,5-triazines exhibit a well-documented phenomenon of restricted rotation around the C(triazine)-N(amino) bond due to partial double-bond character. nih.gov This hindered rotation can lead to the observation of multiple conformers or broadened signals in the NMR spectra at room temperature. researchgate.netresearchgate.net

Variable Temperature (VT) NMR is the primary technique used to study these dynamic processes. researchgate.net By acquiring NMR spectra at different temperatures, one can observe the coalescence of signals corresponding to different rotational isomers. nih.govmontana.edu

Low-Temperature NMR: At sufficiently low temperatures, the interconversion between rotamers becomes slow on the NMR timescale, and distinct signals for each conformer can be observed. This allows for the determination of the relative populations of the different conformers.

Coalescence Temperature (Tc): As the temperature is increased, the rate of rotation increases. The temperature at which two distinct signals for a given nucleus in different conformers merge into a single broad peak is known as the coalescence temperature. researchgate.net

High-Temperature NMR: At temperatures well above Tc, the rotation is rapid, and a single, time-averaged signal is observed for the exchanging nuclei.

From the coalescence temperature (Tc) and the frequency difference (Δν) between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.govresearchgate.net For amine-substituted triazines, these barriers are typically in the range of 15 to 19 kcal/mol, confirming the significant energy required to overcome the partial double bond character of the C-N bond. nih.gov

Vibrational and Electronic Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the amine groups, the triazine core, and the benzyl substituent.

The triazine ring itself gives rise to characteristic intense absorption bands, typically in the 1500-1600 cm⁻¹ and 700-800 cm⁻¹ regions. e3s-conferences.org The N-H stretching vibrations of both the primary (-NH₂) and secondary (-NH-) amino groups are expected to appear as medium to strong bands in the 3100-3500 cm⁻¹ range. The C-N stretching vibrations contribute to the complex fingerprint region below 1400 cm⁻¹. The benzyl group is identified by the aromatic C-H stretching vibrations, which appear just above 3000 cm⁻¹, and the aromatic C=C ring stretching bands in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (primary & secondary amines) | 3100 - 3500 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium |

| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium - Strong |

| Triazine Ring Vibrations | 1500 - 1600 & 700 - 800 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state, typically from a π bonding or non-bonding orbital to a π* anti-bonding orbital.

The 1,3,5-triazine core is an electron-deficient aromatic system. The introduction of electron-donating amino groups significantly alters its electronic structure. researchgate.net The UV-Vis spectrum of this compound is expected to show intense absorption bands corresponding to π → π* transitions. mdpi.com The interaction of the lone pairs on the nitrogen atoms with the π-system of the triazine ring leads to absorptions at longer wavelengths compared to the unsubstituted triazine. researchgate.net Typically, substituted amino-triazines exhibit strong absorption maxima in the range of 220-280 nm. e3s-conferences.orgresearchgate.net The exact position and intensity of the absorption bands (λmax) are influenced by the specific substituents and the solvent used. mdpi.comnih.gov

Table 3: Typical UV-Vis Absorption Data for Amino-Substituted Triazine Derivatives

| Compound Type | Typical λmax (nm) | Electronic Transition | Solvent |

|---|---|---|---|

| Diamino-s-triazines | 220 - 280 | π → π | Ethanol/Methanol |

| Aryl-substituted triazines | 250 - 350 | π → π | Various organic solvents |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for the structural characterization of this compound and its derivatives. It provides essential information regarding the molecular weight and the structural composition through controlled fragmentation of the parent molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing triazine derivatives, which might be thermally labile or non-volatile. researchgate.net This method facilitates the generation of intact protonated molecules [M+H]+, allowing for the precise determination of the molecular weight. In ESI-MS, the analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. researchgate.net

For substituted 1,3,5-triazines, ESI-MS has been effectively used for structural characterization. researchgate.net The analysis of compounds structurally related to this compound, such as 2,4,6-tris(benzylamino)-1,3,5-triazine, via ESI-MS reveals the protonated molecule as a prominent peak in the spectrum, confirming the molecular mass of the compound. nih.gov Controlled collision-activated dissociation (CAD) can also be initiated by adjusting parameters like the cone voltage, which provides preliminary fragmentation data directly from the ESI source. researchgate.net

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Ion [M+H]+ (m/z) | Reference |

|---|---|---|---|---|

| This compound | C10H11N5 | 201.1014 | 202.1087 | chemscene.com |

| 2,4,6-tris(benzylamino)-1,3,5-triazine | C24H24N6 | 396.2062 | 397.2135 | nih.gov |

| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | C10H12ClN5O2 | 269.0680 | 270.0753 | mdpi.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable technique for elucidating the intricate fragmentation pathways of this compound derivatives. nih.gov This method involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]+) which is then subjected to collision-activated dissociation (CAD) to produce a spectrum of product ions. Analyzing these product ions provides detailed insights into the molecule's structure and connectivity. researchgate.net

For protonated 2,4,6-tris(benzylamino)-1,3,5-triazine, a compound closely related to the subject molecule, ESI-CAD mass spectra reveal complex fragmentation patterns. nih.gov A notable fragmentation pathway involves benzyl-benzyl interactions, where one benzyl group migrates to another before dissociation. nih.gov This leads to the formation of a characteristic and abundant product ion at m/z 181, suggested to be an α-[2-methylphenyl]benzyl cation. nih.gov Other significant fragmentation processes include the neutral loss of toluene (B28343) ([M+H-toluene]+). nih.gov Studies on other substituted triazines show that fragmentation often involves the loss of substituents from the triazine core or cleavage of the ring itself. arkat-usa.orgderpharmachemica.com The specific pathways and the relative abundance of fragment ions are highly dependent on the nature and position of the substituents on both the triazine and benzyl rings. researchgate.net These established fragmentation routes are crucial for identifying and differentiating isomeric triazines and their metabolites in complex mixtures. researchgate.netnih.gov

| Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure | Reference |

|---|---|---|---|---|

| 397.2 | 305.2 | Toluene (C7H8) | [M+H-C7H8]+ | nih.gov |

| 397.2 | 181.1 | C10H12N6 | α-[2-methylphenyl]benzyl cation (C14H13+) | nih.gov |

| 397.2 | 91.1 | - | Tropylium ion (C7H7+) | nih.gov |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of molecules in the solid state. This technique is paramount for understanding the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions that dictate the material properties of this compound derivatives.

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single crystal X-ray diffraction is the gold standard for determining the unambiguous molecular structure of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the positions of individual atoms are precisely located. This allows for the determination of the absolute configuration of chiral centers and the exact measurement of bond lengths and angles.

For derivatives of 1,3,5-triazine, single-crystal X-ray diffraction studies have confirmed their molecular structures and provided detailed geometric parameters. mdpi.comnih.govresearchgate.netrsc.org For instance, the crystal structure of a 6,N2-diaryl-1,3,5-triazine-2,4-diamine derivative revealed the planarity of the triazine ring and its relative orientation to the appended aryl groups. nih.govrsc.org In another related structure, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, the analysis showed a non-planar, half-chair conformation for the triazinane ring, while the benzene (B151609) ring was nearly planar. mdpi.comresearchgate.net Such studies provide bond length and angle data that are in good agreement with established values for similar chemical environments. mdpi.comejournal.by

| Parameter | Value | Reference |

|---|---|---|

| Compound | N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | mdpi.comresearchgate.net |

| Chemical Formula | C10H12ClN5O2 | mdpi.comresearchgate.net |

| Crystal System | Monoclinic | mdpi.comresearchgate.net |

| Space Group | P21/c | mdpi.comresearchgate.net |

| a (Å) | 9.345(3) | mdpi.comresearchgate.net |

| b (Å) | 10.678(3) | mdpi.comresearchgate.net |

| c (Å) | 12.345(4) | mdpi.comresearchgate.net |

| β (°) | 98.789(6) | mdpi.comresearchgate.net |

| Volume (Å3) | 1217.9(7) | mdpi.comresearchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., N-H···N, CH-π, π-π Stacking)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions, although individually weak, collectively determine the stability, density, and physical properties of the crystalline material. For this compound derivatives, hydrogen bonds, CH-π, and π-π stacking interactions are particularly significant. nih.gov

N-H···N Hydrogen Bonds: The presence of amino groups (N-H donors) and triazine ring nitrogen atoms (acceptors) makes N-H···N hydrogen bonding a dominant feature in the crystal packing of these compounds. researchgate.net These interactions often link molecules into chains, sheets, or more complex three-dimensional networks, providing significant stabilization to the crystal structure. nih.govnih.gov For example, the crystal structure of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide is stabilized by intermolecular N(2)–H(2)···N(4) hydrogen bonds. mdpi.comresearchgate.net

CH-π Interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and a π-system (like the benzyl or triazine ring) acts as the acceptor. nih.gov CH-π interactions play a crucial role in guiding the three-dimensional self-assembly of molecules. nih.gov They are important in protein folding and molecular recognition events. nih.govnih.gov In the solid state, these interactions can influence the conformation of molecules and their arrangement in the crystal lattice. nih.govresearchgate.net

π-π Stacking: This interaction occurs between aromatic rings, such as the benzyl and triazine rings. The parallel or offset stacking of these rings contributes to the cohesive energy of the crystal. The closest distance between adjacent parallel rings is typically around 3.3 to 3.8 Å. researchgate.net These interactions can lead to the formation of one-dimensional tapes or columns within the crystal structure, influencing the material's electronic and optical properties. researchgate.netrsc.org

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance | Reference |

|---|---|---|---|---|---|

| Hydrogen Bond | N-H | N (ring/amino) | H···A ≈ 1.9 - 2.6 | Primary structure-directing force, forms chains/sheets | mdpi.comresearchgate.netnih.gov |

| CH-π Interaction | C-H (aliphatic/aromatic) | π-system (benzyl/triazine ring) | H···π ≈ 2.7 - 2.9 | Guides 3D self-assembly, stabilizes conformation | nih.govresearchgate.net |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Centroid-Centroid ≈ 3.3 - 3.8 | Formation of columnar structures, influences electronic properties | researchgate.netrsc.org |

Computational Chemistry and Molecular Modeling of N2 Benzyl 1,3,5 Triazine 2,4 Diamine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties of molecules. scribd.com For 1,3,5-triazine (B166579) derivatives, DFT calculations are employed to determine their three-dimensional structure, electronic distribution, and reactivity. These calculations are foundational for understanding the molecule's behavior in chemical reactions and its interactions with biological targets.

Optimization of Molecular Geometries

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For derivatives of 1,3,5-triazine, methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly used to perform these optimizations. The process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. For N2-Benzyl-1,3,5-triazine-2,4-diamine, the planarity of the triazine ring and the orientation of the benzyl (B1604629) group are key structural parameters determined through this process.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. koreascience.krirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For 1,3,5-triazine derivatives, the HOMO is typically localized on the electron-rich amino groups and the triazine ring, while the LUMO is distributed over the triazine ring. The presence of the benzyl group in this compound is expected to influence the energies of these orbitals. DFT calculations provide quantitative values for these energies, which are instrumental in predicting the molecule's behavior in charge-transfer interactions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted 1,3,5-Triazine Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| Energy Gap (ΔE) | 4.48 |

Note: Data is illustrative and based on typical values for similar triazine derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. d-nb.info The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.

In this compound, the nitrogen atoms of the triazine ring and the amino groups are expected to be regions of high negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential. The MEP map provides a visual guide to the molecule's reactivity and intermolecular interaction patterns.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,3,5-triazine derivatives, which have shown promise as anticancer and antiviral agents, QSAR models are crucial for designing new, more potent analogues. nih.govmdpi.comrsc.org

Development of Predictive Models for Biological Activities

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors is calculated, which can include electronic, steric, and hydrophobic parameters. These descriptors are then used to build a mathematical model that can predict the activity of new, untested compounds.

For 6,N2-diaryl-1,3,5-triazine-2,4-diamines, 3D-QSAR models have been successfully developed to predict their antiproliferative activity against breast cancer cell lines. nih.gov These models help in identifying the key structural features that contribute to the biological activity.

Biological Activity and Mechanistic Investigations of N2 Benzyl 1,3,5 Triazine 2,4 Diamine Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of N2-Benzyl-1,3,5-triazine-2,4-diamine have demonstrated inhibitory activity against a diverse range of enzymes, highlighting their potential as therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The following subsections detail the specific enzyme targets and the mechanistic understanding of these interactions.

Inhibition of Cancer-Related Enzymes (e.g., DNA Topoisomerase IIα, Carbonic Anhydrases, Kinases, PI3K, mTOR)

The 1,3,5-triazine (B166579) nucleus is a key structural feature in several anticancer agents. nih.gov N2,6-disubstituted 1,3,5-triazine-2,4-diamines, in particular, have been explored for their ability to inhibit enzymes crucial for cancer cell proliferation and survival. nih.govresearchgate.net

DNA Topoisomerase IIα (Topo IIα): Human DNA topoisomerase IIα is a vital enzyme in DNA replication and chromosome segregation, making it a validated target for anticancer drugs. nih.gov Certain 4-amino-6-(phenylamino)-1,3,5-triazines have been identified as monocyclic inhibitors of human Topo IIα, targeting its ATP binding site. nih.govresearchgate.net One of the most active compounds in a studied series demonstrated a moderate inhibitory activity against human Topo IIα with an IC50 of 139 μM. researchgate.net

Carbonic Anhydrases (CAs): Tumor-associated carbonic anhydrases, particularly isoforms IX and XII, play a crucial role in pH regulation in the tumor microenvironment, contributing to cancer cell proliferation and invasion. Some sulfonamide derivatives incorporating a 1,3,5-triazine scaffold have shown inhibitory activity against these isoforms. semanticscholar.org For instance, certain 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides exhibited selectivity towards CA VII, an isoform also implicated in neurological conditions. nih.gov While direct Ki values for this compound derivatives are not extensively reported, related pyrazoline-substituted benzenesulfonamides have shown Ki values in the range of 316.7–533.1 nM for hCA I and 412.5–624.6 nM for hCA II. nih.gov Another study on biphenyl- and benzylphenyl-substituted sulfonamides reported Ki values against hCA IX and hCA XII in the nanomolar range. researchgate.net

Kinases (PI3K, mTOR): The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in cancer. Several 1,3,5-triazine-based compounds have been developed as inhibitors of these kinases. nih.gov For example, Gedatolisib is a notable anticancer 1,3,5-triazine derivative that inhibits both PI3K and mTOR kinases and has undergone clinical trials. nih.gov Studies on 6,N2-diaryl-1,3,5-triazine-2,4-diamines have demonstrated significant antiproliferative activity against breast cancer cell lines, with the most active compound showing a GI50 value of 1 nM. nih.gov This activity is suggestive of underlying enzymatic inhibition, likely involving kinase pathways.

Table 1: Inhibitory Activity of this compound Derivatives against Cancer-Related Enzymes

| Compound Class | Enzyme Target | Activity (IC50/GI50/Ki) | Reference |

|---|---|---|---|

| 4-Amino-6-(phenylamino)-1,3,5-triazines | Human DNA Topoisomerase IIα | IC50: 139 μM | researchgate.net |

| 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | Breast Cancer Cell Lines (MDA-MB231) | GI50: 1 nM | nih.gov |

| Pyrazoline-substituted benzenesulfonamides | Carbonic Anhydrase I (human) | Ki: 316.7–533.1 nM | nih.gov |

| Pyrazoline-substituted benzenesulfonamides | Carbonic Anhydrase II (human) | Ki: 412.5–624.6 nM | nih.gov |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Mechanisms

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease. The 1,3,5-triazine scaffold has been incorporated into novel designs for cholinesterase inhibitors. A series of nitrogen mustards containing a 1,3,5-triazine ring substituted with a dipeptide residue were synthesized and evaluated for their ability to inhibit both AChE and BACE1 enzymes. mdpi.comresearchgate.net The most active of these compounds against AChE demonstrated an IC50 value of 0.051 μM. mdpi.comresearchgate.net

Table 2: Cholinesterase Inhibitory Activity of 1,3,5-Triazine Derivatives

| Compound Class | Enzyme Target | Activity (IC50) | Reference |

|---|---|---|---|

| 1,3,5-Triazine Nitrogen Mustards | Acetylcholinesterase (AChE) | 0.051 μM | mdpi.comresearchgate.net |

| 1,3,5-Triazine-Triazolopyrimidines | Acetylcholinesterase (AChE) | 0.065 μM | mdpi.com |

| 1,3,5-Triazine-Triazolopyrimidines | Acetylcholinesterase (AChE) | 0.092 μM | mdpi.com |

Ubiquitin-Conjugating Enzyme 2B and Lysophosphatidic Acid Acyltransferase β Inhibition

The exploration of N2,6-substituted 1,3,5-triazine-2,4-diamines has extended to their potential as inhibitors of enzymes involved in protein degradation and lipid metabolism. nih.govresearchgate.net Specifically, this class of compounds has been investigated for its ability to inhibit ubiquitin-conjugating enzyme 2B and lysophosphatidic acid acyltransferase β (LPAAT-β). nih.govresearchgate.net Inhibition of LPAAT-β has been shown to induce apoptosis in tumor cells, making it a valid target for cancer therapy. researchgate.net A series of N2,6-diaryl-1,3,5-triazine-2,4-diamines were identified as potent LPAAT-β inhibitors, with some compounds inhibiting the enzyme at nanomolar concentrations and effectively inducing apoptosis in tumor cells. researchgate.netgoogle.com

Cytochrome P450 (e.g., CYP1A1) Modulation

Bacterial DNA Gyrase B Inhibition

Bacterial DNA gyrase is an essential enzyme for bacterial survival and a well-established target for antibacterial agents. whiterose.ac.uk The ATPase activity of the GyrB subunit is a key focus for inhibitor development. While specific data for this compound derivatives is limited, the broader class of 1,3,5-triazines has been explored as DNA gyrase inhibitors. For instance, diphenic acid monohydroxamides have shown inhibitory activity against the DNA-DNA gyrase complex, with one compound having an IC50 value of 58.3 µg/mL, comparable to nalidixic acid. drugbank.com This indicates the potential of related heterocyclic structures to target this bacterial enzyme.

Human Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors and is a target for both anticancer and antimicrobial drugs. mdpi.com The 1,3,5-triazine scaffold is a known feature of some DHFR inhibitors. ugm.ac.id Research into various heterocyclic compounds has identified potent inhibitors of human DHFR (hDHFR). One study on 2,4,6-trisubstituted triazines identified a compound that was a highly active hDHFR inhibitor with an IC50 value of 2.0 nM. mdpi.com Molecular docking studies of 2,4-disubstituted dihydropyrimidine-5-carbonitriles, which share structural similarities with the diaminotriazine core, have also suggested their potential as hDHFR inhibitors. mdpi.com

Table 3: Human DHFR Inhibitory Activity of Triazine and Related Derivatives

| Compound Class | Enzyme Target | Activity (IC50) | Reference |

|---|---|---|---|

| 2,4,6-Trisubstituted triazine | Human Dihydrofolate Reductase (hDHFR) | 2.0 nM | mdpi.com |

| 2,3,6-Substituted quinazolin-4(3H)-one | Dihydrofolate Reductase (bovine liver) | 0.02 μM | mdpi.com |

| 2-Mercapto-quinazolin-4(3H)-one | Dihydrofolate Reductase (bovine liver) | 0.01 μM | mdpi.com |

| 6-Substituted-2,4-diaminopyrido-[3,2-d]pyrimidine | Recombinant human DHFR (rhDHFR) | 0.46 μM | mdpi.com |

| 6-Substituted-2,4-diaminopyrido-[3,2-d]pyrimidine | Recombinant human DHFR (rhDHFR) | 0.59 μM | mdpi.com |

Receptor Binding and Modulation Studies

Derivatives of the 1,3,5-triazine core have been systematically evaluated for their ability to bind to and modulate the function of several key receptors and ion channels involved in neurotransmission and other physiological processes.

The serotonin (B10506) 5-HT6 receptor (5-HT6R) is a G-protein coupled receptor almost exclusively found in the central nervous system and is a significant target for cognitive enhancement therapies, particularly for Alzheimer's disease. nih.gov A novel class of 1,3,5-triazine derivatives, lacking the traditional indole (B1671886) or sulfone moieties, has proven to be potent ligands for this receptor. nih.govnih.gov

Research has identified 6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine derivatives as promising 5-HT6R ligands. nih.gov For instance, the compound MST4, a potent 5-HT6R antagonist, served as a lead for the design of new derivatives. nih.gov One such derivative, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, was found to be a potent and selective 5-HT6R ligand with a high binding affinity. nih.govnih.gov Further studies have highlighted other derivatives with significant procognitive action and specific anxiolytic-like effects in behavioral tests. nih.gov The affinity of these compounds for the 5-HT6 receptor is often high, with dissociation constants (Ki) in the low nanomolar range. nih.gov

Table 1: Binding Affinities of 1,3,5-Triazine Derivatives at the 5-HT6 Receptor

| Compound | Structure | Receptor Affinity (Ki, nM) |

|---|---|---|

| MST4 (4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) | Lead Compound | 11 nih.gov |

| Compound 3 (4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) | Derivative of MST4 | 13 nih.govnih.gov |

| Compound 2 ((RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) | Dichloro-phenyl derivative | High Affinity acs.org |

| Compound 3 ((RS)-4-(4-methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine) | Unsubstituted phenyl derivative | High Selectivity acs.org |

The histamine (B1213489) H4 receptor (H4R) is a promising therapeutic target for inflammatory diseases and pain management. wikipedia.org Trisubstituted 1,3,5-triazines have been investigated as H4R antagonists. In vitro pharmacological evaluations have demonstrated that while many derivatives show moderate affinity, they consistently act as antagonists in functional assays. wikipedia.org

One notable compound, 4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, showed promising affinity and demonstrated anti-inflammatory and analgesic effects in in-vivo models. wikipedia.org These findings underscore the potential of the 1,3,5-triazine scaffold in developing novel H4R antagonists for treating inflammation and pain. wikipedia.orgresearchgate.net

Table 2: Binding Affinities of 1,3,5-Triazine Derivatives at the Histamine H4 Receptor

| Compound | Structure | Receptor Affinity (Ki, nM) | Activity |

|---|---|---|---|

| Compound 6 (4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) | Cyclopentylmethyl derivative | 63 | Antagonist wikipedia.org |

| General Alkyl Derivatives | Acyclic and Aliphatic Series | >100 (Moderate Affinity) | Antagonist wikipedia.org |

The adenosine (B11128) A2A receptor has been identified as a therapeutic target, particularly for Parkinson's disease. nih.gov Initial virtual screening strategies identified 1,3,5-triazine derivatives as potent and selective adenosine A2A receptor antagonists. nih.gov This discovery paved the way for the optimization of related scaffolds, such as 1,2,4-triazines, which were found to bind deeply within the orthosteric binding cavity of the receptor. nih.gov

Furthermore, the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), crucial for cognitive functions, has been targeted by 1,3,5-triazine derivatives. Research has led to the development of N-(4-(trifluoromethoxy)phenyl)-1,3,5-triazin-2-amine derivatives as novel positive allosteric modulators (PAMs) of the α7 nAChR. One representative compound, 10e , acts as a type I PAM, significantly enhancing the α7 current in the presence of acetylcholine with high selectivity. Other studies have shown that 2,4,6-trisubstituted-1,3,5-triazines can act as antagonists of α7 nAChRs. nih.gov

Table 3: Activity of 1,3,5-Triazine Derivatives at Adenosine and Nicotinic Receptors

| Compound | Target Receptor | Activity | Potency |

|---|---|---|---|

| Initial Hits | Adenosine A2A | Antagonist | Potent and Selective nih.gov |

| Compound 10e | α7 nAChR | Positive Allosteric Modulator (PAM) | EC50 = 3.0 µM |

| Triazine 2dA | α7 nAChR | Antagonist | Most effective blocker in its series nih.gov |

Neuronal voltage-gated sodium channels are critical for the initiation and propagation of action potentials and are established targets for managing conditions like epilepsy and neuropathic pain. A study investigating four groups of 2,4-diamino-1,3,5-triazine derivatives found that 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines possessed the most significant neuronal sodium channel binding activity.

These derivatives effectively blocked the sodium channels with inhibitory concentrations (IC50) in the micromolar range, suggesting their potential as lead compounds for developing new therapies for central nervous system disorders.

Table 4: Sodium Channel Blocking Activity of 2,4-Diamino-1,3,5-triazine Derivatives

| Compound Series | Activity | Potency (IC50, µM) |

|---|

| 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines (4a-4j) | Neuronal Sodium Channel Blockade | 4.0 - 14.7 |

Antiproliferative and Anticancer Mechanisms

The 1,3,5-triazine ring has been effectively utilized as a scaffold for creating new anticancer agents. Specifically, 6,N2-diaryl-1,3,5-triazine-2,4-diamines have demonstrated potent and selective antiproliferative activity.

Extensive research has focused on the anticancer properties of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, particularly against breast cancer cell lines. These compounds have shown selective activity against triple-negative MDA-MB-231 breast cancer cells, which are known to be aggressive and lack targeted therapies.

One of the most active compounds identified inhibited the growth of MDA-MB-231 cells with a 50% growth inhibitory concentration (GI50) value in the nanomolar range. Crucially, these compounds did not significantly affect the growth of non-cancerous MCF-10A breast cells, indicating a favorable selectivity profile. Mechanistic studies, including fluorescence microscopy and live-cell imaging, have confirmed that the primary pathway for this antiproliferative activity is the induction of apoptosis. The cytotoxic effect was observed to be both time- and concentration-dependent.

Table 5: Antiproliferative Activity of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines

| Cell Line | Compound Series | Potency (GI50) | Mechanism |

|---|---|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 6,N2-diaryl-1,3,5-triazine-2,4-diamines | As low as 1 nM for the most active compound | Induction of Apoptosis |

| MCF-10A (Non-cancerous Breast Epithelial) | 6,N2-diaryl-1,3,5-triazine-2,4-diamines | No significant inhibition at 20 µM | N/A |

Selective Cytotoxicity Profiling against Cancer vs. Non-Cancerous Cells

Derivatives of the 1,3,5-triazine-2,4-diamine (B193344) scaffold have shown notable selective cytotoxicity, preferentially targeting cancer cells over non-cancerous cell lines. A comprehensive study on a library of 126 6,N2-diaryl-1,3,5-triazine-2,4-diamine compounds revealed potent antiproliferative properties against various breast cancer cell lines. nih.gov These compounds were particularly effective against the triple-negative MDA-MB231 breast cancer cells. nih.govnih.gov Crucially, the active compounds demonstrated a high degree of selectivity, as they did not significantly affect the growth of the non-cancerous MCF-10A breast epithelial cell line. nih.govnih.gov

This selectivity is a critical attribute in the development of anticancer agents, as it suggests a wider therapeutic window and potentially fewer side effects. The most active compounds in these series exhibited growth inhibition (GI50) values at nanomolar concentrations against sensitive cancer cell lines while remaining non-toxic to normal cells at significantly higher concentrations. nih.gov

Table 1: Selective Cytotoxicity of 6,N2-Diaryl-1,3,5-triazine-2,4-diamine Derivatives

| Cell Line | Cell Type | Observed Effect of Derivatives |

|---|---|---|

| MDA-MB231 | Triple-Negative Breast Cancer | High sensitivity, potent growth inhibition. nih.gov |

| SKBR-3 | Breast Cancer (Hormone Positive) | Moderate sensitivity. nih.gov |

| MCF-7 | Breast Cancer (Hormone Positive) | Moderate to low sensitivity. nih.gov |

| MCF-10A | Non-Cancerous Breast Epithelial | No significant growth inhibition observed. nih.govnih.gov |

Inhibition of Cell Proliferation and Migration Pathways

The antiproliferative effects of 6,N2-diaryl-1,3,5-triazine-2,4-diamine derivatives are primarily mediated through the induction of apoptosis. nih.govlookchem.com Studies involving fluorescence microscopy and live-cell imaging have shown that treatment with these compounds leads to morphological changes in cancer cells characteristic of programmed cell death. lookchem.com The cytotoxic effect was also observed to be time-dependent, further supporting apoptosis as a key mechanism. nih.gov

The potency of these compounds is noteworthy, with the most active derivative identified in one study inhibiting MDA-MB231 breast cancer cell growth with a GI50 value of just 1 nM. nih.gov Another related 1,3,5-triazine derivative, HL010183, has also been recognized for its effectiveness in inhibiting both the proliferation and invasion of triple-negative breast cancer cells, highlighting the scaffold's potential in targeting cancer progression pathways. nih.gov

Modulation of Nuclear Factor-κB (NF-κB) Signaling

While the 1,3,5-triazine scaffold is known for a wide range of biological activities, including the inhibition of nuclear factor-κB (NF-κB), specific research detailing this mechanism for this compound or its close 6,N2-diaryl analogs is not extensively covered in the reviewed literature. researchgate.net The NF-κB signaling pathway is a critical regulator of inflammation, immune response, cell proliferation, and survival, making it a key target in cancer therapy. Further investigation is required to determine if the anticancer effects of these specific triazine diamine derivatives are mediated through the modulation of this pathway.

Antimicrobial and Antifungal Action Modes

Broad-Spectrum Antibacterial Activity (e.g., Gram-positive, Gram-negative)

Structurally related analogs, specifically N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines, have been investigated for their antimicrobial properties. These compounds have demonstrated activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov The emergence of multidrug-resistant strains of S. aureus poses a significant threat to public health, making the discovery of new antibacterial agents crucial. nih.gov While activity against Gram-positive organisms has been established for these dihydro-analogs, further research is needed to fully characterize the antibacterial spectrum of the aromatic this compound core structure, particularly against Gram-negative bacteria.

Antifungal Efficacy against Pathogenic Fungi (e.g., Candida spp., Cryptococcus neoformans, Aspergillus niger)

The 1,3,5-triazine framework is a recognized scaffold in the development of antifungal agents. researchgate.net Derivatives have been screened against a variety of pathogenic fungi, showing a range of inhibitory patterns. researchgate.net Studies on substituted phenylthiazolyl 1,3,5-triazine derivatives have confirmed activity against several clinically relevant fungal species. researchgate.net The benzyl (B1604629) moiety itself is also incorporated into other heterocyclic scaffolds to create potent antifungal compounds. chemistryjournal.netnih.gov

Table 2: Pathogenic Fungi Targeted by 1,3,5-Triazine Derivatives

| Fungal Species | Significance |

|---|---|

| Candida albicans | Common cause of opportunistic yeast infections. researchgate.net |

| Candida glabrata | Often shows resistance to common antifungal drugs. researchgate.net |

| Cryptococcus neoformans | Causes cryptococcosis, a serious infection, especially in immunocompromised individuals. researchgate.net |

| Aspergillus niger | Causes aspergillosis, a group of infections in individuals with weakened immune systems. researchgate.net |

Antitubercular Activity Mechanisms

The fight against multidrug-resistant Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. nih.gov A series of N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives has been synthesized and evaluated for antimycobacterial activity. nih.gov These compounds were tested against Mycobacterium smegmatis, a non-pathogenic species taxonomically related to M. tuberculosis. nih.gov

Several of the synthesized compounds exhibited good activity against M. smegmatis. nih.gov Significantly, one potent derivative showed strong antimycobacterial effects without inhibiting mammalian dihydrofolate reductase (DHFR), a common target for antimicrobial drugs. nih.gov This finding suggests that these 1-benzyl derivatives may operate through a different mechanism, offering a potential advantage in selective toxicity and positioning them as promising lead compounds for the discovery of new antitubercular agents. nih.gov

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both the benzyl and triazine moieties. Researchers have systematically modified these structures to deduce the relationship between chemical features and biological outcomes, leading to the development of potent and selective agents. nih.govnih.gov

Pharmacophore modeling for 1,3,5-triazine derivatives has identified several key features essential for their biological activity. For the this compound core, these features generally include:

The 1,3,5-triazine core: This nitrogen-rich heterocycle often acts as a central scaffold, providing points for hydrogen bonding and orienting the substituents in a specific spatial arrangement for optimal target interaction.

The N2-benzyl group: The benzyl ring and its substituents play a crucial role in binding, often fitting into a hydrophobic pocket of the target protein. The flexibility of the benzyl group allows it to adopt various conformations to maximize this interaction.

Substituents on the triazine ring: Modifications at other positions of the triazine ring, such as the C6 position, significantly influence activity. For instance, in the closely related 6,N2-diaryl series, an additional aryl group at C6 is a common feature in compounds with high antiproliferative activity. nih.gov

Amino groups: The amino groups on the triazine ring can act as hydrogen bond donors or acceptors, which are often critical for anchoring the molecule to its biological target.

In studies on related 1,3,5-triazine derivatives targeting the 5-HT7 receptor, specific pharmacophoric elements were identified, including an aromatic ring, a hydrophobic region, and hydrogen bond donors/acceptors, all of which are present in the this compound structure. nih.gov

The electronic and steric properties of substituents on the benzyl ring and the triazine core profoundly affect the biological response of these compounds.

Electronic Effects: The addition of electron-donating or electron-withdrawing groups to the aromatic rings can modulate the molecule's electronic distribution, influencing its binding affinity and reactivity.

In studies of 6,N2-diaryl-1,3,5-triazine-2,4-diamines as antiproliferative agents, it was found that electron-donating groups with a positive mesomeric effect (+M) in the para-position of the phenyl rings were often required for activity. nih.gov

Conversely, in the context of anti-potato virus Y (PVY) activity, the incorporation of an electron-withdrawing group on a benzyl substituent was shown to be advantageous. For example, a derivative with a 4-fluoro-benzyl group (an electron-withdrawing substituent) exhibited higher activity than derivatives with electron-donating alkyl groups. mdpi.com This is illustrated in the table below, which shows the effect of different substituents on the anti-PVY activity.

Table 1: Effect of Benzyl Ring Substituents on Anti-PVY Activity

| Compound ID | R Group on Benzyl Ring | Activity (EC50 in µg/mL) |

|---|---|---|

| C1 | 4-F-benzyl | 115 ± 5 |

| C33 | 4-NO2-benzyl | 127 ± 5 |

| C12 | -CH3 | 147 ± 6 |

| C25 | -C2H5 | 151 ± 10 |

| C18 | -C3H7 | 143 ± 7 |

Data sourced from a study on 1,3,5-triazine derivatives containing a piperazine (B1678402) structure. mdpi.com

Steric Effects: The size and shape (steric bulk) of the substituents are also critical.

Bulky substituents can enhance binding by filling a large hydrophobic pocket in a target enzyme or receptor, but they can also cause steric hindrance that prevents the molecule from binding correctly.

In the development of 3D-QSAR models for anticancer 6,N2-diaryl-1,3,5-triazine-2,4-diamines, it was predicted that bulky, electron-donating groups on the phenyl ring at the C6 position of the triazine would improve antiproliferative activity against MDA-MB231 breast cancer cells. nih.gov This led to the design of compounds with a 3,4,5-trimethoxyphenyl group, which showed very high potency. nih.gov

To better understand and predict the biological activity of these compounds, quantitative structure-activity relationship (QSAR) models have been developed. These computational models correlate variations in the chemical structure of compounds with changes in their biological activity.

For the closely related 6,N2-diaryl-1,3,5-triazine-2,4-diamine series, a 3D-QSAR model was successfully built to guide the design of more potent anticancer compounds targeting triple-negative breast cancer cells (MDA-MB231). rsc.orgnih.gov This model was developed using a library of 126 compounds and helped to identify the key steric and electronic features required for high activity. nih.gov

The key findings from the 3D-QSAR modeling were:

The model confirmed that bulky, electron-donating groups at the C6-phenyl ring were favorable for activity. nih.gov

The model was used to predict the growth inhibition (pGI50) values for newly designed compounds, which, when synthesized and tested, showed excellent correlation with the predicted values. nih.gov

This approach led to the identification of a compound with a GI50 value of 1 nM against MDA-MB231 cells, demonstrating the predictive power of the model. nih.gov

Similarly, a 3D-QSAR model for 1,3,5-triazine derivatives with anti-PVY activity indicated that electrostatic fields were slightly more influential than steric fields, accounting for 57.7% of the activity compared to 42.3% for the steric field. mdpi.com This model successfully guided the synthesis of a highly active compound. mdpi.com These models are invaluable tools for optimizing the biological profiles of this compound derivatives, allowing for the rational design of more effective therapeutic agents.

Applications in Materials Science and Supramolecular Chemistry

Role as Building Blocks for Polymeric Systems

The robust and multifunctional nature of the N2-Benzyl-1,3,5-triazine-2,4-diamine scaffold makes it an excellent candidate for incorporation into advanced polymeric systems. The triazine ring provides thermal and chemical stability, while the amino groups offer reactive sites for polymerization and facilitate intermolecular interactions crucial for structural organization.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tailorable functionalities. Triazine-based COFs, often called Covalent Triazine Frameworks (CTFs), are particularly noted for their high nitrogen content, which imparts favorable properties for applications such as gas storage and catalysis. rsc.org The synthesis of these frameworks often involves the self-condensation of nitrile-containing monomers or the combination of monomers with complementary reactive groups. rsc.org

This compound, with its inherent triazine unit, can be envisioned as a key building block in the modular synthesis of functional COFs. Although direct polymerization of this specific molecule into a COF is not extensively documented, its structural motifs are central to the design of nitrogen-rich frameworks. The diamino functionality allows it to be linked with other monomers, such as aldehydes, to form stable imine-based COFs. The inclusion of the benzyl (B1604629) group can influence the framework's properties by modifying pore size and introducing additional sites for intermolecular interactions.

Table 1: Characteristics of Triazine-Based Covalent Organic Frameworks

| Framework Type | Key Monomers | Primary Linkage | Notable Properties | Potential Applications |

|---|---|---|---|---|

| Covalent Triazine Framework (CTF) | Aromatic Nitriles (e.g., terephthalonitrile) | Triazine Ring | High Porosity, High Nitrogen Content, Excellent Stability | Gas Storage (CO2), Catalysis, Sensing |

| Imine-Linked COF | Triamines (e.g., triaminotriazine) + Trialdehydes | Imine (C=N) | High Crystallinity, Tunable Pore Environment | Gas Separation, Adsorption |

The 2,4-diamino-1,3,5-triazine core is instrumental in the fabrication of advanced hydrogels and smart materials. Its ability to form strong and directional hydrogen bonds is key to creating physically cross-linked networks that can hold large amounts of water.

A notable application is in the development of materials exhibiting Aggregation-Induced Emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. nih.gov This property is valuable for creating sensors, bio-imaging agents, and smart materials. Research has demonstrated that a hydrogel constructed from a phenyldiaminotriazine derivative displays AIE behavior. acs.orgnih.gov The fluorescence is attributed to the restriction of intramolecular motions (RIM) when the triazine moieties are immobilized within the 3D polymer network through extensive intermolecular hydrogen bonding. acs.org

This compound possesses the same diaminotriazine core necessary for these hydrogen bonding interactions. Its integration into a polymer backbone could lead to the formation of hydrogels where the aggregation of the benzyl-triazine units restricts their rotation, thereby activating fluorescent emission. This makes it a promising candidate for creating novel AIE-active smart materials that could respond to environmental stimuli. acs.orgresearchgate.net

Table 2: Properties of a Phenyl-Diaminotriazine-Based Hydrogel

| Property | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| Hydrogel Formation | Forms a physically cross-linked 3D network capable of retaining water. | Intermolecular hydrogen bonds between diaminotriazine units. | acs.org |